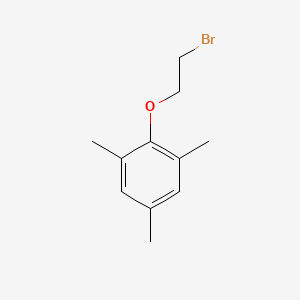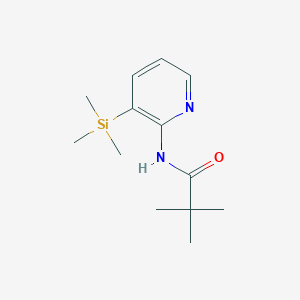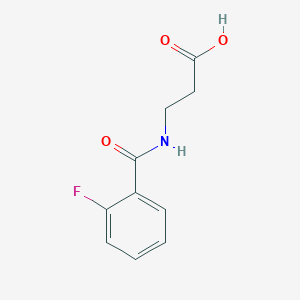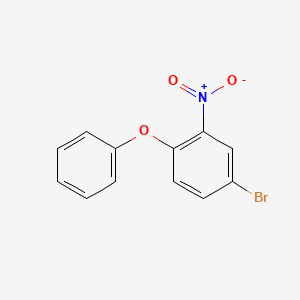
4-溴-2-硝基-1-苯氧基苯
概述
描述
4-Bromo-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol It is a derivative of benzene, characterized by the presence of bromine, nitro, and phenoxy functional groups
科学研究应用
4-Bromo-2-nitro-1-phenoxybenzene has several applications in scientific research:
作用机制
Target of Action
The primary target of 4-Bromo-2-nitro-1-phenoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
4-Bromo-2-nitro-1-phenoxybenzene undergoes electrophilic aromatic substitution . The mechanism involves two steps :
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound undergoes electrophilic aromatic substitution, which is a common reaction in organic chemistry and biochemistry .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of 4-Bromo-2-nitro-1-phenoxybenzene is the formation of a substituted benzene ring . This can lead to changes in the molecular structure of the target molecule, potentially altering its function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-nitro-1-phenoxybenzene. For instance, the compound should be stored in a dark place, sealed, and at room temperature . These conditions help maintain the stability of the compound and could potentially influence its efficacy.
安全和危害
“4-Bromo-2-nitro-1-phenoxybenzene” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only in well-ventilated areas .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-bromo-1-phenoxybenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 4-Bromo-2-nitro-1-phenoxybenzene may involve multi-step synthesis processes, starting from readily available raw materials such as bromobenzene and phenol. The process includes bromination, nitration, and subsequent purification steps to obtain the final product with high purity .
化学反应分析
Types of Reactions: 4-Bromo-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Halogenation: Bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products:
Reduction: 4-Amino-2-nitro-1-phenoxybenzene.
Nucleophilic Substitution: Various substituted phenoxybenzenes depending on the nucleophile used.
相似化合物的比较
4-Bromo-2-nitroaniline: Similar structure but with an amino group instead of a phenoxy group.
4-Nitrophenol: Lacks the bromine atom and has a hydroxyl group instead of a phenoxy group.
2-Bromo-4-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
Uniqueness: Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-2-nitro-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIRSYGYOEBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582982 | |
| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-61-1 | |
| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitro-1-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

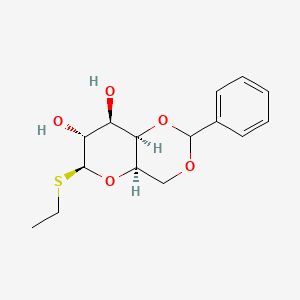

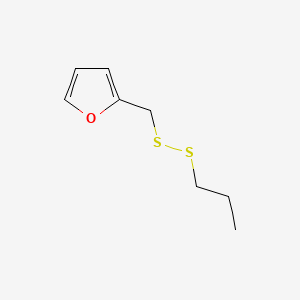
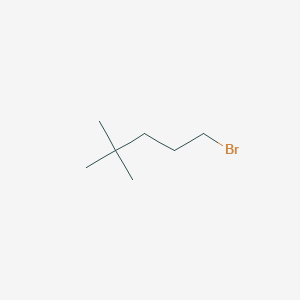
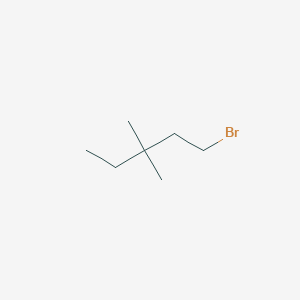
![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)

